Dimetindene N-Oxide Dihydrochloride

Description

Properties

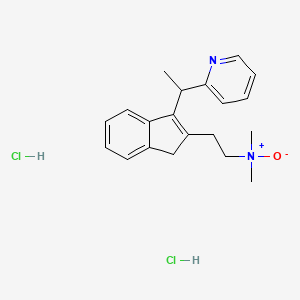

Molecular Formula |

C20H26Cl2N2O |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide;dihydrochloride |

InChI |

InChI=1S/C20H24N2O.2ClH/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20;;/h4-10,12,15H,11,13-14H2,1-3H3;2*1H |

InChI Key |

DCTMXEUBBIEXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-].Cl.Cl |

Origin of Product |

United States |

Degradation Mechanisms and Chemical Stability Assessment of Dimetindene N Oxide Dihydrochloride

Forced Degradation Studies Under Diverse Stress Conditions

Forced degradation studies are instrumental in identifying the potential degradation pathways and intrinsic stability of a drug substance. While specific degradation studies on Dimetindene N-Oxide Dihydrochloride (B599025) are not extensively documented in publicly available literature, significant insights can be gleaned from the forced degradation studies of its parent compound, Dimetindene Maleate (B1232345). These studies subject the drug to stress conditions more severe than those encountered during routine storage, including oxidative, hydrolytic, photolytic, and thermal stress. The formation of Dimetindene N-Oxide Dihydrochloride is a direct consequence of the degradation of Dimetindene Maleate, particularly under oxidative conditions.

Oxidative Degradation Pathways and Reaction Kinetics

The tertiary amine group within the Dimetindene molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative. Studies on Dimetindene Maleate have shown significant degradation under oxidative stress. infona.plresearchgate.net This degradation pathway is a common fate for many pharmaceutical compounds containing amine functionalities.

Table 1: Summary of Oxidative Degradation Findings for Dimetindene Maleate

| Stress Condition | Observed Degradation | Potential Degradation Product |

| Oxidative Stress | Significant | Dimetindene N-Oxide |

Note: This table is based on inferred data from the degradation of the parent compound, Dimetindene Maleate.

Hydrolytic Stability under Acidic, Basic, and Neutral Conditions

The hydrolytic stability of a compound is crucial for predicting its shelf-life in various formulations. Forced degradation studies of Dimetindene Maleate reveal its stability profile across a range of pH conditions.

Under acidic conditions , Dimetindene Maleate has been found to be relatively stable. infona.plresearchgate.net This suggests that this compound would also exhibit a degree of stability in acidic environments.

In neutral (aqueous) solutions , Dimetindene Maleate is also reported to be stable, indicating a low potential for degradation of the N-oxide derivative under neutral pH conditions. infona.plresearchgate.net

Conversely, significant degradation of Dimetindene Maleate is observed under basic conditions . infona.plresearchgate.net This instability in alkaline environments suggests that this compound may also be susceptible to degradation under basic hydrolysis. The degradation in basic conditions for the parent compound has been noted to produce two distinct degradation products. infona.plresearchgate.net

Table 2: Hydrolytic Degradation Profile of Dimetindene Maleate

| pH Condition | Stability of Dimetindene Maleate | Implication for this compound Stability |

| Acidic | Stable | Likely Stable |

| Neutral | Stable | Likely Stable |

| Basic | Significant Degradation | Potentially Unstable |

Photolytic and Thermal Degradation Profiles and Products

Exposure to light and heat are other critical factors that can impact the stability of a pharmaceutical compound.

In terms of photolytic stability , studies on Dimetindene Maleate suggest that it is stable under photolytic stress. This indicates that light exposure is unlikely to be a significant degradation pathway for this compound.

Regarding thermal degradation , Dimetindene Maleate has been shown to be stable when heated to 70°C. infona.plresearchgate.net This suggests a good thermal stability profile for the parent molecule and, by extension, for its N-oxide derivative under typical storage and handling temperatures. However, it is important to note that other studies have investigated thermal decomposition as part of a comprehensive forced degradation protocol. semanticscholar.orgdntb.gov.ua

Investigation of Degradation Product Elucidation and Characterization

The elucidation and characterization of degradation products are essential for understanding the complete stability profile of a drug substance. While some studies on Dimetindene Maleate have reported the formation of two to three degradation products under various stress conditions, the specific identification of these products, including Dimetindene N-Oxide, is not consistently detailed in the available literature. infona.plresearchgate.netsemanticscholar.orgdntb.gov.ua The characterization of these degradants would typically involve advanced analytical techniques.

Impurity Profiling and Identification of Related Substances

Impurity profiling is a critical aspect of pharmaceutical quality control. This compound is recognized as a potential impurity in Dimetindene Maleate.

Methodologies for Detection of Process-Related Impurities

The detection and quantification of impurities such as this compound are typically achieved using highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of Dimetindene Maleate and its related substances, including potential degradation products. infona.plresearchgate.netsemanticscholar.orgdntb.gov.ua

Stability-indicating HPLC methods are specifically developed and validated to separate the API from its impurities and degradation products. These methods often utilize columns such as a Zorbax SB CN column (150 × 4.6 mm; 5 μm) and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. infona.plresearchgate.netsemanticscholar.orgdntb.gov.ua The detection is commonly performed using a UV detector at a wavelength of around 258 nm. infona.plresearchgate.net

For the structural confirmation and characterization of impurities like this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides both chromatographic separation and mass spectrometric identification of the individual components in a sample.

Strategies for Characterization of Unknown Degradation Products

The identification and characterization of unknown degradation products are critical for ensuring drug safety and quality. rroij.com A multi-faceted approach employing modern analytical techniques is typically necessary for the structural elucidation of these impurities. rroij.comijprajournal.com

Hyphenated chromatographic and spectroscopic techniques are powerful tools for separating and identifying impurities. rroij.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation of degradation products. researchgate.netijprajournal.com Coupling these techniques with mass spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for preliminary identification. ijprajournal.comnih.gov

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ijprajournal.com Techniques such as ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure. klivon.com Other analytical methods that can be employed include Fourier-Transform Infrared Spectroscopy (FTIR) and high-resolution mass spectrometry (HRMS). klivon.comijprajournal.com

Common Analytical Techniques for Impurity Characterization:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. ijprajournal.com |

| Ultra-Performance Liquid Chromatography (UPLC) | A higher resolution and faster version of HPLC. ijprajournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation combined with mass detection for molecular weight and fragmentation analysis. ijprajournal.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. ijprajournal.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups within a molecule. klivon.com |

Assessment of Impurity Formation During Storage and Handling

The formation of impurities during the storage and handling of pharmaceutical products is a significant concern that can impact product quality, safety, and efficacy. rroij.com Stability testing programs are designed to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

For this compound, which is itself an impurity, it is important to understand its stability to prevent the formation of further degradation products. lgcstandards.com Recommended storage conditions for this compound are often specified as +5°C, with shipping at room temperature, suggesting that it may be sensitive to higher temperatures over extended periods. klivon.comlgcstandards.com

The presence of impurities is monitored and controlled throughout the lifecycle of a drug product. dphen1.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the identification, qualification, and control of impurities in new drug substances and products. dphen1.com These guidelines necessitate the development of stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient from its impurities and degradation products. researchgate.net

Known Impurities of the Parent Compound, Dimetindene:

| Impurity Name | Molecular Formula |

| Dimetindene EP Impurity A (2-Ethylpyridine) | C₇H₉N |

| Dimetindene EP Impurity D (as Hydrochloride) | C₁₃H₁₉NO₂·ClH |

| Dimetindene EP Impurity E (as Hydrochloride) | C₁₃H₁₇NO·ClH |

| Dimetindene EP Impurity F (as Hydrochloride) | C₁₇H₂₅N·ClH |

| Dimetindene EP Impurity G (as Hydrochloride) | C₁₉H₂₁N·ClH |

| Dimetindene EP Impurity I (as Maleate) | C₁₉H₂₂N₂·C₄H₄O₄ |

This table lists some of the known impurities related to the parent compound, Dimetindene, as identified in European Pharmacopoeia (EP) monographs. klivon.com

Metabolic and Biotransformation Investigations of N Oxide Formation

Enzymatic N-Oxidation Pathways of Parent Dimetindene

The conversion of the parent drug, Dimetindene, to its N-oxide form is an enzymatic process primarily occurring in the liver. Two major enzyme superfamilies are implicated in this transformation: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenase (FMO) system. nih.govnih.govresearchgate.netoptibrium.comoptibrium.com

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in N-Oxide Formation

It is important to note that CYP2D6 is a highly polymorphic enzyme, meaning its activity can vary significantly among individuals, leading to potential differences in drug metabolism and response. nih.gov

Non-P450 Enzymatic Systems Involved in N-Oxidation

The Flavin-containing monooxygenases (FMOs) represent another critical family of enzymes involved in the N-oxidation of nucleophilic nitrogen-containing compounds. nih.govresearchgate.netoptibrium.comoptibrium.com These enzymes, particularly FMO3 which is the major isoform in the adult human liver, are known to catalyze the N-oxidation of various drugs. nih.gov Studies on compounds like N,N-dimethylaniline have shown that both CYP and FMO systems can contribute to N-oxide formation. nih.gov

For N,N-dimethylamphetamine, FMO1 was identified as the primary enzyme responsible for its N-oxidation. nih.gov This finding strongly suggests that FMOs, and potentially FMO1 or the more abundant FMO3, are the key enzymatic players in the N-oxidation of Dimetindene. FMO-catalyzed reactions are generally considered detoxification pathways. optibrium.comoptibrium.com

In Vitro Metabolic Studies of N-Oxide Formation and Further Metabolism

To elucidate the metabolic pathways of drugs like Dimetindene, in vitro studies using subcellular fractions of the liver are indispensable.

Use of Liver Microsomes and Recombinant Enzymes for N-Oxidation Studies

To pinpoint the specific enzymes responsible, recombinant enzymes (e.g., specific CYP or FMO isoforms expressed in a cellular system) are utilized. By incubating Dimetindene with a panel of individual recombinant enzymes, the contribution of each enzyme to N-oxide formation can be determined. For example, based on studies of similar compounds, one would expect to see significant N-oxide formation when Dimetindene is incubated with recombinant FMO1 or FMO3. nih.gov

Table 1: Investigational approach for in vitro N-oxidation of Dimetindene

| Experimental System | Purpose | Expected Outcome for Dimetindene |

| Human Liver Microsomes | To identify the formation of N-oxide and other metabolites. | Detection of Dimetindene N-oxide, hydroxylated metabolites, and N-demethylated metabolites. |

| Recombinant CYP Isoforms (e.g., CYP2D6, CYP3A4) | To determine the specific role of CYP enzymes. | Likely to show more significant roles in hydroxylation and N-demethylation than N-oxidation. |

| Recombinant FMO Isoforms (e.g., FMO1, FMO3) | To determine the specific role of FMO enzymes. | Expected to be the primary contributors to Dimetindene N-oxide formation. |

Identification of Subsequent Metabolic Transformations of the N-Oxide

Once formed, N-oxide metabolites can sometimes undergo further metabolic transformations. One common pathway is the reduction of the N-oxide back to the parent tertiary amine. This retro-reduction can be mediated by both hepatic enzymes and the gut microbiota. wustl.edu For instance, the N-oxide of clozapine (B1669256) is known to be metabolized back to clozapine. nih.govnih.gov

Further in vitro studies using liver microsomes or other cellular systems would be necessary to determine if Dimetindene N-oxide is a terminal metabolite or if it undergoes further biotransformation, such as hydroxylation on the indenyl or pyridinyl rings.

Analytical Methodologies for Detection in Biological Matrices

The accurate and sensitive detection of Dimetindene and its metabolites, including Dimetindene N-Oxide Dihydrochloride (B599025), in biological matrices such as plasma, urine, and tissues is crucial for metabolic and pharmacokinetic studies. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been a cornerstone for the analysis of Dimetindene and its metabolites. nih.gov For the specific and sensitive quantification of Dimetindene N-oxide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netnih.govmdpi.comrsc.org This technique offers high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been used for the analysis of Dimetindene metabolites. nih.govsemanticscholar.org However, for thermally labile compounds like N-oxides, derivatization is often required to improve their volatility and thermal stability for GC analysis. nih.gov

Table 2: Analytical Techniques for Dimetindene and its Metabolites

| Analytical Technique | Application | Key Considerations |

| HPLC-UV/Fluorescence | Quantification of parent drug and major metabolites. | May lack the sensitivity and specificity for low-level N-oxide detection. |

| LC-MS/MS | Gold standard for quantification of Dimetindene N-oxide in biological fluids. | High sensitivity, specificity, and throughput. Requires careful optimization of ionization and fragmentation parameters. researchgate.netnih.govrsc.org |

| GC-MS | Analysis of Dimetindene and its non-N-oxide metabolites. | Derivatization is often necessary for N-oxides, which can add complexity to the sample preparation. semanticscholar.orgnih.gov |

| Capillary Electrophoresis | Separation of enantiomers and analysis of metabolites. | Offers high separation efficiency. |

The development of a robust and validated analytical method is a prerequisite for any detailed investigation into the metabolism and biotransformation of Dimetindene N-Oxide Dihydrochloride.

Quantification of N-Oxide Metabolites in Pre-clinical Biospecimens (e.g., rat urine)

The investigation into the metabolic fate of dimetindene in preclinical models, such as rats, has confirmed the formation of various metabolites, including Dimetindene N-Oxide. The quantification of this N-oxide metabolite in biological matrices like urine is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A reversed-phase high-performance liquid chromatography (HPLC) method has been utilized for the determination of dimetindene and its primary metabolites in human urine, and this assay was also adapted for the quantification of Dimetindene N-Oxide in rat urine. researchgate.net While specific quantitative data from this study is not publicly available, the research confirmed the presence and allowed for the measurement of this metabolite.

For illustrative purposes, the following table represents typical data that would be generated from such a preclinical study, showing the concentration of Dimetindene N-Oxide in rat urine samples following administration of the parent compound.

Table 1: Illustrative Quantification of Dimetindene N-Oxide in Rat Urine This table is for illustrative purposes only, based on typical data from preclinical metabolite quantification studies.

| Sample ID | Time Point (hours) | Concentration of Dimetindene N-Oxide (ng/mL) |

|---|---|---|

| Rat 01-A | 2 | 15.8 |

| Rat 01-B | 4 | 32.5 |

| Rat 01-C | 8 | 45.2 |

| Rat 01-D | 12 | 28.1 |

| Rat 01-E | 24 | 10.3 |

| Rat 02-A | 2 | 18.2 |

| Rat 02-B | 4 | 35.1 |

| Rat 02-C | 8 | 49.8 |

| Rat 02-D | 12 | 30.5 |

| Rat 02-E | 24 | 12.6 |

| Rat 03-A | 2 | 14.9 |

| Rat 03-B | 4 | 30.8 |

| Rat 03-C | 8 | 43.7 |

| Rat 03-D | 12 | 26.9 |

Method Validation for Biological Matrix Analysis

The validation of analytical methods is crucial to ensure the reliability, reproducibility, and accuracy of the quantitative data obtained from biological samples. researchgate.net For the quantification of this compound in a biological matrix such as rat urine, a comprehensive validation process would be undertaken. This process typically evaluates several key parameters to demonstrate that the method is fit for its intended purpose. frontiersin.orgfrontiersin.org

The validation would encompass the following key aspects:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest (Dimetindene N-Oxide) in the presence of other components in the matrix, such as the parent drug (dimetindene) and other metabolites. researchgate.net

Linearity: The establishment of a linear relationship between the concentration of the analyte and the analytical response over a defined range. frontiersin.orgfrontiersin.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. frontiersin.orgfrontiersin.org These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples.

Recovery: The efficiency of the extraction process for the analyte from the biological matrix. frontiersin.org

Matrix Effect: The assessment of the influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal. researchgate.net

Stability: The evaluation of the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. frontiersin.orgfrontiersin.org

The following table provides an illustrative summary of the acceptance criteria and typical results for the validation of a method for quantifying an N-oxide metabolite in a preclinical setting.

Table 2: Illustrative Method Validation Parameters for Dimetindene N-Oxide Quantification in Rat Urine This table is for illustrative purposes only, based on standard acceptance criteria for bioanalytical method validation.

| Validation Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9985 |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to +8.9% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% to 11.3% |

| Recovery (%) | Consistent and reproducible | 85.2% (RSD < 10%) |

| Matrix Effect (%CV) | ≤ 15% | 7.8% |

| Freeze-Thaw Stability | % Change within ±15% | -6.5% |

| Short-Term Stability (24h, room temp) | % Change within ±15% | -4.8% |

| Long-Term Stability (-80°C, 30 days) | % Change within ±15% | -9.2% |

The successful validation of the analytical method ensures that the data generated during preclinical studies on the metabolism of dimetindene to its N-oxide form is reliable and can be used with confidence to inform the progression of the drug development program.

Advanced Analytical and Spectroscopic Characterization of Dimetindene N Oxide Dihydrochloride

Chromatographic Method Development and Validation for Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Dimetindene and its related substances. These methods offer the high resolution and sensitivity required for quantifying impurities and degradation products in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone for the quality control of Dimetindene, providing robust and reliable methods for assay and impurity determination. Various modes of HPLC have been developed to suit different analytical challenges.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Dimetindene Maleate (B1232345) and its impurities. These methods are capable of separating Dimetindene from its degradation products and related substances, which would include Dimetindene N-Oxide Dihydrochloride (B599025).

Several RP-HPLC methods have been established, typically utilizing C18 or C8 stationary phases. A common approach involves a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). For instance, one method uses a C18 column with a mobile phase of acetate (B1210297) buffer (pH 4.0) and acetonitrile in a 65:35 ratio, with UV detection at 254 nm. ijpsr.info Another effective separation was achieved on an ODS column using a mobile phase of 40% methanol in water, containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 with sulfuric acid. rdd.edu.iq This ion-pair RP-HPLC method demonstrates high efficiency, with a separation achieved in approximately 10 minutes. rdd.edu.iq

Validation of these methods typically confirms linearity, precision, accuracy, and specificity, ensuring their suitability for routine quality control. The linearity for Dimetindene Maleate has been established in ranges such as 1-8 µg/mL and 2.0-7.0 µg/mL. ijpsr.infordd.edu.iq

Table 1: Examples of Reversed-Phase HPLC Methods for Dimetindene Analysis

| Parameter | Method 1 ijpsr.info | Method 2 rdd.edu.iq |

|---|---|---|

| Stationary Phase | Reversed-phase C18 (25cm x 4.6mm) | ODS column (25cm) |

| Mobile Phase | Acetate buffer (pH 4.0): Acetonitrile (65:35 v/v) | 40% Methanol in water with 0.02% 1-heptane sulfonate, pH 3.5 |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 254 nm | Not Specified |

| Retention Time | ~12.5 min | ~9.5 min |

This table is interactive. You can sort and filter the data.

While less common than RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative for separating polar compounds like Dimetindene and its N-oxide. A novel HILIC method was developed for the determination of Dimetindene Maleate in a pharmaceutical gel. researchgate.net This method utilized a SeQuant ZIC®-HILIC column (50 mm × 2.1 mm, 5 µm) and a mobile phase composed of acetonitrile and an aqueous solution of 25 mM acetic acid and 2.5 mM ammonium (B1175870) acetate (87.5:12.5, v/v). researchgate.net With a flow rate of 0.3 mL/min and UV detection at 258 nm, the analysis time was impressively short, at less than 3 minutes. researchgate.net This demonstrates the potential of HILIC for rapid and efficient analysis. researchgate.net

Stability-indicating methods are crucial for ensuring that a drug product maintains its quality over its shelf life. These methods must be able to separate the active pharmaceutical ingredient from all potential degradation products that may form under various stress conditions. Forced degradation studies are performed on Dimetindene Maleate using acid and base hydrolysis, oxidation, and thermal stress to generate these products. researchgate.net

A stability-indicating HPLC method was developed using a Zorbax SB CN column (150 × 4.6 mm; 5 μm) to separate Dimetindene from three of its degradation products. researchgate.net The ability of such methods to resolve the parent drug from its degradants, including oxidized forms, confirms their specificity and stability-indicating power. researchgate.nethumanjournals.com Another ion-pair RP-HPLC method was also shown to be suitable for stability studies, as it could detect degradation products in stored samples of Dimetindene Maleate. rdd.edu.iq

Capillary Electrophoresis (CE) for Resolution and Quantification

Capillary Electrophoresis (CE) is a powerful analytical technique that offers high efficiency and resolution, making it an excellent alternative and complementary method to HPLC for pharmaceutical analysis. nih.govmdpi.com It operates on the principle of separating ions based on their electrophoretic mobility in an electric field. nih.gov CE methods have been successfully developed for the analysis of Dimetindene and its metabolites. nih.govresearchgate.net

Dimetindene is a chiral compound, and the separation of its enantiomers is of significant interest. Enantioselective Capillary Electrophoresis is a key technique for achieving this chiral resolution. These methods typically involve the use of a chiral selector added to the background electrolyte (BGE).

For the enantiomeric separation of Dimetindene, cyclodextrins (CDs) are widely used as chiral selectors. nih.govresearchgate.netnih.gov A highly effective separation of Dimetindene enantiomers was achieved using cyclodextrin-mediated capillary zone electrophoresis (CZE). researchgate.netnih.gov One validated method employed a running buffer consisting of 20 mmol/L ε-aminocaproic acid adjusted to pH 4.5, with 2.5 mg/mL of the negatively charged carboxyethyl-β-cyclodextrin as the chiral selector. researchgate.netnih.gov To enhance separation efficiency, 0.1% (w/v) methylhydroxyethylcellulose was added to suppress the electroosmotic flow. researchgate.netnih.gov This method proved to be robust and suitable for routine analysis in various pharmaceutical formulations. nih.gov

Table 2: Example of Enantioselective Capillary Electrophoresis Method for Dimetindene

| Parameter | Method Details researchgate.netnih.gov |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Buffer | 20 mmol/L ε-aminocaproic acid, pH 4.5 |

| Chiral Selector | 2.5 mg/mL carboxyethyl-β-cyclodextrin |

| EOF Suppressor | 0.1% (w/v) methylhydroxyethylcellulose |

| Application | Separation and quantification of Dimetindene enantiomers |

This table is interactive. You can sort and filter the data.

Mechanistic Studies of Chiral Recognition in CE (e.g., Cyclodextrin (B1172386) Interactions)

Capillary electrophoresis (CE) has proven to be a powerful technique for the chiral resolution of dimetindene and its metabolites. researchgate.net The separation of the enantiomers of Dimetindene N-Oxide Dihydrochloride relies on the addition of a chiral selector to the background electrolyte, with cyclodextrins (CDs) being the most commonly employed. mdpi.com

The mechanism of chiral recognition is predicated on the formation of transient diastereomeric inclusion complexes between the individual enantiomers of the analyte and the chiral cavity of the cyclodextrin molecule. The differential stability of these host-guest complexes leads to distinct electrophoretic mobilities, enabling their separation. researchgate.netcapes.gov.br

Several factors influence the enantioseparation:

Type of Cyclodextrin: Native cyclodextrins like β-CD can provide some enantioselectivity, but chemically modified CDs often yield superior results. researchgate.netnih.gov Negatively charged cyclodextrins, such as carboxyethyl-β-cyclodextrin and carboxymethyl-β-CD, are particularly effective as chiral selectors for basic drugs like dimetindene derivatives, enhancing both separation efficiency and resolution. researchgate.netresearchgate.net Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin are also suitable for enantiomer separation. researchgate.netnih.gov

Interaction Forces: The chiral recognition process is governed by a combination of interactions. Inclusion of an aromatic part of the analyte molecule into the relatively hydrophobic cyclodextrin cavity is a primary factor. Additionally, hydrogen bonding and hydrophilic interactions between the functional groups of the analyte (such as the N-oxide moiety) and the hydroxyl or other substituent groups on the rim of the cyclodextrin are crucial for establishing stereospecificity. nih.govresearchgate.net

NMR Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the nature of these interactions on a molecular level. By studying the changes in the chemical shifts of both the host (cyclodextrin) and guest (analyte) molecules upon complexation, it is possible to elucidate the geometry of the inclusion complex and understand the reasons for the observed chiral recognition. researchgate.net

Gas Chromatography (GC) Approaches for Volatile Derivatives (if applicable)

Direct analysis of this compound by gas chromatography (GC) is generally not applicable. The compound's nature as a dihydrochloride salt and an N-oxide renders it non-volatile and thermally labile. High temperatures in the GC injector and column would lead to decomposition rather than volatilization.

For GC analysis to be feasible, a chemical derivatization step would be required. This process would aim to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative. However, given the availability of powerful and direct methods like liquid chromatography, derivatization-based GC is not a commonly reported or preferred method for the analysis of this compound. Techniques such as LC-MS are better suited for polar and thermally sensitive molecules. researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. klivon.comklivon.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of the compound. klivon.comklivon.com

¹H NMR: The proton NMR spectrum would display a series of signals corresponding to the different types of protons in the molecule. This includes distinct resonances for the aromatic protons of the indene (B144670) and pyridine (B92270) ring systems, as well as signals for the aliphatic protons of the ethylamine (B1201723) side chain, the N-methyl groups, and the ethyl group attached to the indene ring. The presence of the dihydrochloride salt would influence the chemical shifts of protons located near the protonated nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure. A key feature in the ¹³C NMR spectrum of an N-oxide is the "N-oxide effect." This effect describes the change in chemical shift of carbon atoms relative to the parent amine. nih.gov Typically, the carbon atoms alpha (α) to the N-oxide group experience a significant downfield shift (deshielding), while the beta (β) and gamma (γ) carbons show smaller, more variable shifts. nih.gov This observable effect is a strong indicator of the N-oxide functional group's presence.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. klivon.comklivon.com The compound has a molecular formula of C₂₀H₂₄N₂O·2ClH and a corresponding molecular weight of 381.34 g/mol . lgcstandards.com

MS Analysis: In a typical MS experiment using soft ionization techniques like Electrospray Ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₂₀H₂₅N₂O⁺). High-resolution mass spectrometry (HRMS) can determine the accurate mass (380.1422 for [M+H]⁺) and thus the elemental composition with high confidence. lgcstandards.comlgcstandards.com

MS/MS Analysis: Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the precursor ion. For N-oxides, a characteristic and diagnostic fragmentation pathway is the neutral loss of an oxygen atom (16 Da), resulting in a prominent [M+H - 16]⁺ fragment ion. researchgate.netnih.gov This "deoxygenation" is a key feature that helps distinguish N-oxides from isomeric hydroxylated compounds, which typically show a neutral loss of water (18 Da). researchgate.net This fragmentation can be induced by collision-induced dissociation (CID) in the mass spectrometer or sometimes by thermal energy in the ion source, particularly with Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. klivon.comklivon.com The IR spectrum of this compound would be expected to show absorption bands corresponding to:

N-O stretching: A characteristic band for the N-oxide functional group.

C-H stretching: For both aromatic (from the indene and pyridine rings) and aliphatic (from the side chains) C-H bonds.

C=C and C=N stretching: Associated with the aromatic rings.

N-H stretching: Broad absorptions resulting from the protonated amine of the dihydrochloride salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule's chromophores. The primary chromophores in this compound are the 1H-indene and pyridine ring systems. The UV-Vis spectrum would exhibit characteristic absorption maxima (λmax) corresponding to these conjugated systems, which is useful for quantitative analysis using UV detection in techniques like HPLC and CE. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex samples.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are the most powerful and widely used hyphenated techniques. researchgate.netnih.gov This approach combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) for polar compounds with the high sensitivity and specificity of mass spectrometric detection.

LC-MS allows for the separation of the target compound from impurities and other metabolites, while the MS provides definitive confirmation of its identity based on its mass-to-charge ratio. nih.gov The use of LC-MS/MS further enhances selectivity and is the gold standard for quantitative analysis in complex matrices and for the characterization of unknown metabolites, as specific fragmentation transitions of the parent molecule can be monitored. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-QDa for Impurity Profiling

Liquid Chromatography coupled with mass spectrometry is a cornerstone technique for impurity profiling due to its high sensitivity and specificity. resolvemass.canih.gov It allows for the separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, followed by its unambiguous identification based on its mass-to-charge ratio (m/z).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides structural information through fragmentation analysis, which is crucial for confirming the identity of impurities. For N-oxide compounds like Dimetindene N-Oxide, specific ionization techniques and fragmentation patterns are key. Studies on similar N-oxide metabolites have shown that while electrospray ionization (ESI) typically produces a protonated molecular ion ([M+H]⁺), atmospheric pressure chemical ionization (APCI) is particularly useful. researchgate.net Under APCI-MS conditions, N-oxides characteristically produce a distinct [M+H-O]⁺ ion, which is not typically observed with hydroxylated metabolites, providing a clear diagnostic marker to distinguish between these types of metabolic or degradation pathways. researchgate.net

In a typical LC-MS/MS workflow for the analysis of this compound, a reversed-phase HPLC separation would be followed by detection using a tandem mass spectrometer. The instrument would be operated in multiple reaction monitoring (MRM) mode for quantification or full scan and product ion scan modes for identification.

Table 1: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Value/Condition |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 or Cyano (CN) column (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS/MS Mode | Product Ion Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (m/z) | 309.2 (for the free base, C₂₀H₂₄N₂O) |

| Key Product Ions | Fragmentation would be studied to identify characteristic daughter ions. |

LC-QDa for Routine Impurity Identification

The use of a compact single quadrupole mass detector, such as the ACQUITY QDa detector, provides a streamlined approach for mass confirmation during routine analysis and method development. youtube.com Coupling a QDa detector with a photodiode array (PDA) detector offers orthogonal detection, enhancing confidence in peak identification. rsc.org For N-oxide impurities, the QDa detector can be set to a positive scan mode to identify the impurity by its specific molecular weight. rsc.org This approach has been successfully used to identify diastereomeric N-oxide impurities in other drug substances, demonstrating its utility for the characterization of this compound. rsc.org The ability to track compounds by both their UV signature and mass-to-charge ratio is invaluable during forced degradation studies to distinguish between degradants and co-eluting peaks. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. ijprajournal.com While this compound itself is a non-volatile salt, GC-MS is crucial for identifying and quantifying volatile impurities that may be present from the synthesis of the parent drug, Dimetindene Maleate. These can include residual solvents or starting materials like 2-ethylpyridine, which is a known impurity. researchgate.netresearchgate.net

A direct GC-MS method, often employing a headspace autosampler for residual solvent analysis, would be used. For other potential related substances, derivatization might be necessary to increase volatility, although direct injection is preferred to avoid complex sample preparation. nih.govnih.gov The mass spectrometer, typically operating in electron-impact (EI) mode, provides a fragmentation pattern that serves as a "fingerprint" for the impurity, allowing for definitive identification against a spectral library. researchgate.net

Table 2: Representative GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Value/Condition |

| GC System | Gas Chromatograph with Headspace or Liquid Injection |

| Column | Capillary column (e.g., Rtx-200, DB-5ms) nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C) |

| Carrier Gas | Helium |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Diode Array Detection (DAD) in conjunction with HPLC

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a fundamental tool for pharmaceutical analysis. It is extensively used in stability-indicating methods designed to separate the main component from its process-related impurities and degradation products. researchgate.netsemanticscholar.org

A DAD detector acquires the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for impurity profiling for two main reasons:

Peak Purity Assessment: The DAD software can assess the spectral homogeneity across a single chromatographic peak. A spectrally pure peak suggests a single compound, while spectral differences across the peak indicate the presence of a co-eluting impurity. This was used to confirm the homogeneity of the Dimetindene Maleate peak in forced degradation studies. researchgate.net

Peak Identification: By comparing the acquired UV spectrum of an impurity peak with that of a reference standard, one can confirm its identity. The distinct chromophores in Dimetindene and its N-oxide derivative would result in characteristic UV spectra, aiding in their differentiation.

Several stability-indicating HPLC-DAD methods have been developed for Dimetindene Maleate, which are capable of separating it from its degradation products. researchgate.netresearchgate.net These methods typically utilize reversed-phase columns and gradient elution to achieve the necessary resolution.

Table 3: Typical HPLC-DAD Method Parameters for Dimetindene and its Impurities

| Parameter | Value/Condition |

| HPLC System | High-Performance Liquid Chromatography |

| Detector | Diode Array Detector (DAD) |

| Column | Venusil XBP Cyano (4.6 x 250 mm, 5 µm) or Zorbax SB CN (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and a buffer solution (e.g., 0.025 M Potassium Dihydrogen Phosphate) researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min rsc.org |

| Detection Wavelength | Monitoring at multiple wavelengths (e.g., 256 nm for Dimetindene) and full spectral acquisition (e.g., 200-400 nm) researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Stereochemical Analysis of Dimetindene N Oxide Dihydrochloride

Enantiomeric Purity and Isomeric Separation

The separation of stereoisomers is a critical step in the analysis of chiral compounds like dimetindene N-oxide dihydrochloride (B599025). Enantiomeric purity is a key factor, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.

Development of Chiral Chromatographic Methods (e.g., using chiral stationary phases)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. wvu.edu This is often achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers. wvu.eduresearchgate.net

For the separation of compounds structurally related to dimetindene, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective. mdpi.com These CSPs can provide the necessary selectivity for resolving complex chiral molecules. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the three-dimensional structure of both the analyte and the chiral selector. nih.gov

The choice of mobile phase is also critical for achieving optimal separation. In reversed-phase mode, mixtures of buffered aqueous solutions with organic modifiers like acetonitrile (B52724) or methanol (B129727) are commonly used. chromtech.net.au For compounds like dimetindene and its derivatives, chiral HPLC methods have been successfully developed to determine their enantiomeric composition in various matrices, including biological fluids. nih.gov

Table 1: Examples of Chiral Stationary Phases and Mobile Phase Components for Enantiomeric Separation

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase Components |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel® OD) mdpi.com | n-hexane/alcohol mixtures, buffered aqueous solutions with acetonitrile or methanol mdpi.comchromtech.net.au |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) (e.g., CHIRAL-AGP) chromtech.net.au | Buffered aqueous solutions with organic modifiers (e.g., 2-propanol, acetonitrile) chromtech.net.au |

| Synthetic polymer-based | Methacrylate polymers with chiral side chains | Varies depending on the specific polymer |

| Pirkle-type (brush-type) | Phenylglycine and other amino acid derivatives | Non-polar organic solvents (e.g., hexane, isopropanol) |

This table provides a generalized overview of CSPs and is not specific to the direct analysis of Dimetindene N-Oxide Dihydrochloride due to a lack of publicly available data.

Optimization of Chiral Capillary Electrophoresis for Enantiomer Resolution

Chiral Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to HPLC for enantiomeric separations. nih.gov This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com

The most common approach for chiral separations in CE is the addition of a chiral selector to the background electrolyte (BGE). wvu.edu Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. researchgate.netnih.gov The different stability of these complexes leads to different electrophoretic mobilities and, consequently, to their separation. wvu.edu

For basic drugs like dimetindene and its metabolites, cyclodextrin-mediated capillary zone electrophoresis (CZE) has been successfully applied. researchgate.net The optimization of separation involves several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov For instance, the use of charged cyclodextrins, such as carboxymethyl-β-cyclodextrin, can provide outstanding selectivity and resolution for N-oxide compounds. nih.gov

Table 2: Parameters for Optimization of Chiral Capillary Electrophoresis

| Parameter | Description | Typical Range/Options |

| Chiral Selector (CS) | The chiral agent added to the BGE to induce separation. | Native and derivatized cyclodextrins (e.g., β-CD, HP-β-CD, CM-β-CD), crown ethers, chiral surfactants. nih.govresearchgate.netnih.gov |

| CS Concentration | Affects the extent of complexation and separation. | Typically in the millimolar (mM) range. researchgate.net |

| Background Electrolyte (BGE) pH | Influences the charge of the analyte and the chiral selector, affecting electrophoretic mobility and interaction. | Adjusted to optimize the charge difference between the enantiomers. |

| BGE Composition | The type and concentration of the buffer can impact resolution and analysis time. | Phosphate (B84403), acetate (B1210297), or borate (B1201080) buffers are common. |

| Applied Voltage | Drives the electrophoretic and electroosmotic flow. | Typically in the range of 10-30 kV. |

| Temperature | Affects viscosity, complexation kinetics, and electrophoretic mobility. | Usually controlled to ensure reproducibility. |

This table provides a generalized overview of CE optimization parameters and is not specific to the direct analysis of this compound due to a lack of publicly available data.

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers are separated, the next crucial step is to determine their absolute and relative configurations. This is essential for correlating the three-dimensional structure with biological activity.

Spectroscopic Methods for Stereochemical Assignment (e.g., CD, NMR with chiral auxiliaries)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is directly related to the stereochemistry of the molecule. The resulting CD spectrum can serve as a fingerprint for a particular enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. researchgate.netnih.gov While standard NMR spectra of enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable signals for the enantiomers. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms, which is invaluable for determining the relative stereochemistry of the molecule. researchgate.net For N-oxides, the formation of the N-O bond induces significant changes in the chemical shifts of neighboring protons and carbons, which can be used to probe the stereochemical environment around the nitrogen atom. researchgate.netnih.gov

X-ray Crystallography of Chiral N-Oxide Salts

Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice. By obtaining suitable crystals of a single enantiomer or a diastereomer of this compound, its exact molecular structure, including the configuration at both the carbon and nitrogen stereocenters, can be unambiguously determined. This method provides incontrovertible proof of the stereochemical assignments made by spectroscopic techniques.

Stereoselectivity in N-Oxidation and Degradation Processes

The formation of dimetindene N-oxide from its parent compound, dimetindene, is a metabolic process that can exhibit stereoselectivity. This means that one enantiomer of dimetindene may be preferentially converted to the corresponding N-oxide over the other. Studies on the biotransformation of dimetindene have shown that the metabolism can be enantioselective, with different ratios of metabolites being formed from the R-(-)- and S-(+)-enantiomers. nih.gov The N-oxidation process itself can be influenced by the chirality of the starting material, potentially leading to a non-racemic mixture of N-oxide diastereomers.

Similarly, the degradation of dimetindene N-oxide can also be a stereoselective process. The stability of the different stereoisomers may vary, leading to a change in the enantiomeric and diastereomeric ratios over time. Understanding the stereoselectivity of both the formation and degradation of dimetindene N-oxide is crucial for a complete picture of its chemical and metabolic fate.

Theoretical and Computational Chemistry Approaches to N Oxide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of N-oxide compounds. rsc.orgsciforum.net These methods allow for a detailed analysis of the N-oxide bond and its influence on the molecule as a whole.

The bond between the nitrogen and oxygen atoms in an N-oxide is a unique feature, best described as a highly polar, dative N⁺–O⁻ bond with a bond order significantly greater than one. nih.gov This is due to a combination of a sigma bond and a degree of π-type back-donation from the oxygen lone pairs to the nitrogen. rsc.orgnih.gov

Table 1: Predicted N-Oxide Bond Properties using Quantum Chemical Methods

| Property | Typical Computational Method | Predicted Value Range for Aromatic N-Oxides | Key Influencing Factors |

|---|---|---|---|

| N-O Bond Length | DFT (e.g., B3LYP/aug-cc-pVTZ) | 1.27 - 1.29 Å | Substituents on the aromatic ring, degree of π-back-donation rsc.orgmdpi.com |

| N-O Bond Order | Natural Bond Orbital (NBO) Analysis | 1.2 - 1.3 | π-back-donation from oxygen to the nitrogen-containing ring rsc.orgnih.gov |

| N-O Bond Dissociation Enthalpy (BDE) | DFT (e.g., B3LYP/6-31G*) | 60 - 70 kcal/mol | Aromaticity of the ring system, electronic effects of substituents mdpi.com |

This table presents typical values derived from computational studies on analogous N-oxide compounds and serves as an estimation for Dimetindene N-Oxide Dihydrochloride (B599025).

The basicity of the N-oxide oxygen is a critical parameter influencing the molecule's behavior in different pH environments. Theoretical methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change of the protonation/deprotonation reaction using a thermodynamic cycle. nih.govkyushu-u.ac.jp These calculations typically involve a combination of gas-phase quantum chemical calculations (using methods like B3LYP, M06-2X, or semi-empirical methods like PM3) and a solvation model (like PCM, SMD, or COSMO) to account for the effect of the solvent. nih.govnih.gov

The accuracy of these predictions can be quite high, with reported root-mean-square deviations (RMSD) between theoretical and experimental pKa values being less than one pH unit for many systems. nih.govacs.org For aromatic N-oxides, typical pKa values are in the range of 0.5–2, while for aliphatic amine oxides, they are generally higher, around 4–5. nih.gov Given the structure of Dimetindene, which contains both an aliphatic amine and a pyridine-N-oxide moiety, computational pKa prediction would be essential to determine the charge state of each group at a given pH.

Table 2: Computational Models for pKa Prediction of N-Oxides

| Computational Approach | Solvation Model | Typical Accuracy (RMSE) | Reference |

|---|---|---|---|

| B3LYP / M06-2X | PCM (Polarizable Continuum Model) | < 0.8 pKa units | nih.gov |

| AM1 / PM3 | COSMO (Conductor-like Screening Model) | 1.0 - 1.6 pKa units | nih.gov |

| G4MP2 | PCM | Deviates strongly from experimental values | nih.gov |

Molecular Dynamics and Conformational Analysis of the N-Oxide Moiety

Dimetindene N-Oxide Dihydrochloride possesses considerable conformational flexibility, particularly in its ethylamine (B1201723) side chain. Molecular dynamics (MD) simulations are the ideal tool to explore this flexibility and understand the dynamic behavior of the N-oxide group. nih.govnih.gov First-principle MD methods, such as Car-Parrinello Molecular Dynamics (CPMD), can provide a highly accurate description of the molecule's motion over time, including the dynamics of hydrogen bonds and potential proton transfer events. nih.govnih.gov

In Silico Prediction of Degradation Pathways and Stability

The chemical stability of a pharmaceutical compound is a critical attribute. In silico systems offer a way to predict potential degradation pathways under various stress conditions, such as exposure to light, heat, oxygen, and different pH levels. acs.orgresearchgate.net Software programs like Zeneth use a knowledge base of known chemical degradation reactions to predict the likely degradation products of a given molecule. acs.orgnih.gov

For this compound, such a system would identify the functional groups susceptible to degradation. The N-oxide itself can be a point of reactivity. Potential degradation pathways for N-oxides include:

Reduction: The N-oxide can be reduced back to the parent tertiary amine (Dimetindene).

Rearrangement: In the presence of certain reagents or conditions, aromatic N-oxides can undergo rearrangements.

Photochemical Reactions: Exposure to light can induce specific degradation pathways. nih.gov

In silico tools can evaluate these and other possibilities, such as reactions involving the pyridine (B92270) ring or the aliphatic side chain, providing a theoretical assessment of the compound's stability. acs.orgresearchgate.net While accelerated stability studies on this compound indicate no significant instability, these computational tools can provide a deeper mechanistic understanding of why that is, or what specific conditions might lead to degradation. cwsabroad.comchemie-brunschwig.chcmscientifica.com.br

Structure-Activity Relationship (SAR) Studies on N-Oxide Analogs (purely theoretical and mechanistic)

Theoretical Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its fundamental properties. nih.gov In a purely mechanistic context, this does not refer to clinical activity but rather to changes in physicochemical or electronic properties.

For this compound, a theoretical SAR study would involve creating a library of virtual analogs in a computer and calculating their properties. Modifications could include adding different substituents to the pyridine or indenyl rings. Quantum chemical calculations would then be used to determine how these changes affect key mechanistic parameters. For example, one could study how a strongly electron-withdrawing group (like -NO₂) versus an electron-donating group (like -NH₂) on the pyridine ring alters the N-O bond. rsc.org

This table is a hypothetical representation of a theoretical SAR study to illustrate the methodology.

These theoretical studies can build models that correlate structure with properties like electronic distribution, bond strength, and lipophilicity, providing a rational basis for designing molecules with specific, desired physicochemical characteristics. acs.org

Dimetindene N Oxide Dihydrochloride in Pharmaceutical Impurity Research

Role as a Reference Standard for Impurity Profiling

Dimetindene N-Oxide Dihydrochloride (B599025) serves as a critical reference standard in the impurity profiling of dimetindene maleate (B1232345), the active ingredient in various pharmaceutical products. veeprho.com Reference standards are highly characterized compounds used as a benchmark for identifying and quantifying substances in a sample. synzeal.com The availability of well-characterized impurities like Dimetindene N-Oxide is essential for several key activities in pharmaceutical research and quality control:

Product Development: During the development of new drug formulations, reference standards help in identifying potential degradants and process-related impurities. synzeal.com

Method Validation: Analytical methods designed to detect and quantify impurities in the drug substance must be validated. synzeal.com Dimetindene N-Oxide is used to confirm the specificity, accuracy, and precision of these methods.

Quality Control (QC): In routine QC testing of dimetindene maleate batches, Dimetindene N-Oxide is used to confirm that the level of this specific impurity does not exceed predefined limits set by pharmacopoeias. synzeal.comcuni.cz

Stability Studies: By using this reference standard, manufacturers can accurately monitor the formation of Dimetindene N-Oxide over time under various storage conditions, ensuring the drug product remains stable throughout its shelf life. synzeal.com

Suppliers of pharmaceutical reference standards provide Dimetindene N-Oxide and other related impurities, often with a detailed Certificate of Analysis (CoA) that meets regulatory compliance requirements. synzeal.comsynzeal.com This compound is chemically identified as N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine oxide. synzeal.com

Methodologies for Impurity Identification and Quantification in Parent Drug Substances

A variety of sophisticated analytical methodologies have been developed to identify and quantify impurities, including Dimetindene N-Oxide, in the parent drug substance, dimetindene maleate. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its high sensitivity, selectivity, and accuracy. cuni.czresearchgate.net

Researchers have developed novel stability-indicating HPLC methods capable of separating dimetindene from its related substance, 2-ethylpyridine, and several degradation products. researchgate.net One such method utilized a cyanopropyl-bonded stationary phase for the first time, achieving effective separation. researchgate.net Forced degradation studies are integral to developing these methods, intentionally subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and heat to generate potential impurities. cuni.czresearchgate.net

Significant degradation of dimetindene has been observed under basic and oxidative stress conditions, leading to the formation of distinct degradation products. cuni.cz The identification and quantification of these products are crucial for ensuring the quality of the final pharmaceutical product.

Below is a table summarizing various chromatographic methods used for the analysis of dimetindene and its impurities:

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-DAD | Venusil XBP Cyano (4.6 x 250 mm, 5 µm) | Gradient of potassium dihydrogen phosphate (B84403) buffer (pH 6.0) with sodium 1-butane sulfonate and acetonitrile (B52724). | Diode Array Detector (DAD) at 256 nm for Dimetindene. | Simultaneous determination of phenylephrine (B352888) hydrochloride, dimetindene maleate, and benzalkonium chloride in nasal drops and gel. | researchgate.net |

| HILIC | SeQuant ZIC®–HILIC (50 mm × 2.1 mm, 5 μm) | Acetonitrile and aqueous solution of acetic acid (25 mM) and ammonium (B1175870) acetate (B1210297) (2.5 mM) (87.5:12.5, v:v). | UV at 258 nm. | Determination of dimetindene maleate in pharmaceutical gel. | researchgate.net |

| HPLC | Reversed phase C18 | Acetate buffer (pH 4.0): Acetonitrile (65:35, v/v). | UV at 254 nm. | Determination of dimetindene maleate in pharmaceutical formulations and environmental water samples. | ijpsr.infoijpsr.info |

| TLC-Densitometry | Silica gel TLC F254 plates | Toluene: acetone: isopropyl alc.: ammonia (B1221849) (5.3: 2.7: 1.8: 0.4, by volume). | Densitometric measurement at 254 nm. | Determination of Phenylephrine, Dimetindene maleate, and its toxic impurity, 2-ethyl pyridine (B92270). | researchgate.net |

| LC-MS/TOF | Kromasil C18 (250mm×4.6mm, 5μm) | Formate (B1220265) buffer (0.02M, pH 3) and methanol (B129727) (70/30, v/v). | Photodiode array detector and Mass Spectrometry. | Determination of degradation products of Etifoxine under stress conditions. | researchgate.net |

These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, range, precision, accuracy, specificity, and detection and quantification limits. researchgate.net For instance, one HPLC procedure demonstrated linearity for dimetindene in the range of 5–300 μg/mL with a correlation coefficient greater than 0.9999. researchgate.net

Contribution to Understanding Degradation Kinetics in Pharmaceutical Formulations

The study of Dimetindene N-Oxide and other degradation products is fundamental to understanding the degradation kinetics of dimetindene in various pharmaceutical formulations. Forced degradation, or stress testing, is a key tool in this process. cuni.cz By subjecting dimetindene maleate to harsh conditions such as strong acids, bases, oxidizing agents, light, and high temperatures, researchers can accelerate the degradation process and identify likely degradation pathways. cuni.czresearchgate.net

Studies have shown that dimetindene is relatively stable in aqueous and acidic solutions and when heated to 70°C. cuni.cz However, significant degradation occurs under basic (hydrolytic) and oxidative stress conditions. cuni.cz This instability leads to a loss of the active substance and the formation of degradation products, including N-oxides. cuni.cz The formation of Dimetindene N-Oxide is a known degradation pathway for tertiary amine compounds like dimetindene, particularly under oxidative conditions.

Understanding these degradation kinetics allows for:

Informed Formulation Development: Knowledge of degradation pathways helps formulation scientists select appropriate excipients and packaging materials that minimize degradation and enhance product stability. vvkt.ltresearchgate.net For example, antioxidants might be included in a formulation to prevent oxidative degradation.

Establishment of Shelf-Life: By analyzing the rate of formation of degradation products like Dimetindene N-Oxide under accelerated stability conditions (e.g., high temperature and humidity), manufacturers can predict the shelf-life of the drug product under normal storage conditions. vvkt.lt

Risk Assessment: Identifying the structure of degradation products helps in assessing their potential toxicity.

Development of Robust Analytical Procedures for Quality Control and Stability Testing

The insights gained from impurity profiling and degradation studies, utilizing reference standards like Dimetindene N-Oxide Dihydrochloride, culminate in the development of robust analytical procedures for routine quality control and long-term stability testing. cuni.czresearchgate.net A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.

These stability-indicating analytical methods (SIAMs) are a regulatory requirement and must be able to separate and accurately quantify the active ingredient from any impurities and degradation products. researchgate.net The development and validation of such methods for dimetindene have been reported, proving suitable for quality control laboratories. cuni.czresearchgate.net

Key characteristics of these robust procedures include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. researchgate.net

Accuracy and Precision: The methods demonstrate high accuracy (closeness to the true value) and precision (repeatability and reproducibility). researchgate.netijpsr.infoijpsr.info

Linearity and Range: The method provides results that are directly proportional to the concentration of the analyte over a specified range. researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The methods are sensitive enough to detect and quantify impurities at very low levels, ensuring they remain below the established safety thresholds. researchgate.netresearchgate.net

The successful development of these procedures ensures that each batch of dimetindene-containing medicine released to the market meets the required quality standards and maintains its integrity throughout its established shelf-life. vvkt.lt

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.